MRS1334 was originally developed as part of research into adenosine receptors, which are G protein-coupled receptors that mediate various biological responses. The compound's development stemmed from the need for selective agents that could modulate adenosine receptor activity without affecting other subtypes.
MRS1334 is classified as a chemical compound with specific pharmacological activity. It falls under the category of small molecules, specifically designed to interact with adenosine receptors, particularly the A3 subtype.
The synthesis of MRS1334 typically involves multi-step organic synthesis techniques. The process begins with readily available starting materials, which undergo various chemical reactions to yield the final product.
MRS1334 has a well-defined molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The structural formula can be represented as follows:
MRS1334 can participate in several chemical reactions typical for compounds with similar structures. These may include:
MRS1334 acts as an antagonist at the adenosine A3 receptor, inhibiting its activation by endogenous ligands such as adenosine. This antagonistic action can lead to various downstream effects in cellular signaling pathways.
MRS1334 is primarily used in research settings to study the roles of adenosine A3 receptors in various biological contexts. Its applications include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: